molecular formula C13H16ClN3O2 B2880873 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one CAS No. 2034469-88-8

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one

Cat. No.: B2880873
CAS No.: 2034469-88-8
M. Wt: 281.74
InChI Key: GOKAULVAGFDXSG-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one is a synthetic small molecule featuring a pyrimidine ring linked to a pyrrolidine via an ether bridge, with a pentenone tail. This specific architecture suggests potential as a key intermediate or building block in medicinal chemistry for the synthesis of more complex bioactive molecules. Compounds containing the 5-chloropyrimidinyl moiety are of significant interest in drug discovery, as this scaffold is found in molecules targeting various biological pathways. For instance, similar chloropyrimidine-based structures have been investigated as potent and selective agonists for G-protein coupled receptors (GPCRs) like GPR119, a promising target for type 2 diabetes therapy . Furthermore, pyrimidine and pyridine core structures are extensively explored in the development of inhibitors for kinases such as Bruton's Tyrosine Kinase (BTK) . The presence of the pyrrolidine ring, a common feature in pharmacologically active compounds, may contribute to target binding and optimization of physicochemical properties. The pent-4-en-1-one group offers a reactive handle for further chemical modification through cross-coupling or addition reactions, making this compound a versatile precursor for constructing diverse chemical libraries. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-2-3-4-12(18)17-6-5-11(9-17)19-13-15-7-10(14)8-16-13/h2,7-8,11H,1,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKAULVAGFDXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyrimidinyl group. One common approach is to react 5-chloropyrimidin-2-ol with an appropriate halogenating agent to introduce the chloro substituent. Subsequently, the pyrrolidine ring can be formed through a cyclization reaction involving a suitable amine precursor.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. Continuous flow chemistry and microwave-assisted synthesis are often employed to enhance reaction efficiency and yield. These methods allow for precise control over reaction conditions, leading to higher purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and application.

Scientific Research Applications

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: The compound may have biological activity, potentially serving as a lead compound for the development of new drugs or bioactive molecules.

  • Medicine: Research into the medicinal properties of this compound could lead to the discovery of new therapeutic agents. Its potential antiviral, antibacterial, or anticancer properties are areas of interest.

  • Industry: The compound's properties may be exploited in various industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h)

  • Structure : Lacks the 5-chloropyrimidin-2-yloxy substituent.
  • Synthesis : Prepared via chloride intermediates with quantitative yield, as per Peng et al. .
  • Key Differences: Simpler structure results in lower molecular weight (MW: ~195 g/mol vs. ~323 g/mol for the target compound).

7d and 8d (Khurana et al., 2017)

  • Structure : Urea-linked phenylpyrimidine derivatives with pyrrolidinyl groups.
  • Functional Insights: The chloro or cyano substituents on pyrimidine enhance cooperativity (α) and binding affinity (KB) for cannabinoid receptor 1 (CB1). The target compound’s 5-chloropyrimidine may mimic this effect, though its enone system introduces conformational flexibility absent in rigid urea-based scaffolds .

3-Ethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one

  • Structure: Cyclopentenone core instead of pentenone.
  • Ethyl substituent vs. chloropyrimidine alters lipophilicity (LogP: ~1.8 vs. ~2.5 for the target compound) .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Synthesis Yield
Target Compound ~323 5-Chloropyrimidin-2-yloxy Not explicitly reported N/A
1h ~195 None (simple pyrrolidinyl) N/A Quantitative
7d/8d ~400 4-Cyanophenyl, pyrimidinyl-pyrrolidine CB1 allosteric modulation (α = 3.2–4.1) 60–70%
3-Ethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one ~195 Ethyl, cyclopentenone N/A N/A

Research Findings and Mechanistic Insights

  • Role of Chloropyrimidine: The 5-chloro group in the target compound may improve hydrophobic interactions with target proteins, as seen in CB1 modulators where chloro/cyano groups enhance cooperativity .
  • Pyrrolidine vs. Other Heterocycles : Pyrrolidine’s conformational flexibility allows optimal positioning of substituents, but fused-ring systems (e.g., pyrrolo[2,3-d]pyrimidine in ) offer enhanced rigidity for selective binding .
  • Synthetic Challenges : The target compound’s multi-step synthesis (likely via nucleophilic substitution or coupling reactions) may result in moderate yields compared to simpler analogs like 1h .

Contradictions and Limitations

  • Chloro vs. Cyano Substituents: While Khurana et al. found cyano groups superior for CB1 modulation, the target compound’s chloro group may prioritize metabolic stability over binding cooperativity .

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom and an oxy group , linked to a pyrrolidine ring . Its molecular formula is C13H15ClN4O2C_{13}H_{15}ClN_{4}O_{2}, with a molecular weight of approximately 296.74 g/mol. The structural uniqueness contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with various enzymes or receptors involved in critical biological pathways, including kinases and G-protein coupled receptors (GPCRs).
  • Pathways Involved : By modulating these targets, the compound can influence signaling pathways that regulate cell growth, differentiation, and apoptosis, potentially leading to therapeutic effects against diseases such as cancer and viral infections.

Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Antiviral Activity : Derivatives of this compound have shown potential in inhibiting viral replication, making them candidates for antiviral drug development.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:

  • Antiviral Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit the replication of viruses such as HIV and influenza by targeting viral enzymes.
  • Cancer Research : Research on pyrimidine derivatives has shown that they can inhibit tumor growth in various cancer models by inducing cell cycle arrest and promoting apoptosis.
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications on the pyrimidine or pyrrolidine moieties significantly affect the potency and selectivity of these compounds against specific biological targets.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureNotable Features
1-(3-(5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-oneBromopyrimidineDifferent halogen substitution may alter reactivity.
1-(3-(5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-oneFluoropyrimidineFluorine may enhance lipophilicity and bioavailability.
1-(3-(5-Methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-oneMethylpyrimidineMethyl group can affect sterics and electronic properties.

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